1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol
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Overview
Description
1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol is a complex organic compound that features a pyrimidine ring fused with a pyridine ring and a piperidine ring
Preparation Methods
The synthesis of 1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the pyridine ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is reacted with a halogenated pyrimidine.
Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The pyridine and pyrimidine rings can undergo reduction reactions to form dihydropyridine and dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings, to introduce various functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and molecular targets.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol can be compared with other similar compounds, such as:
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide: This compound also features a pyridine-pyrimidine core and is studied for its anti-cancer properties.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds are known for their diverse biological activities, including anti-fibrotic and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H18N4O |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H18N4O/c1-11-3-2-6-16-14(11)12-9-17-15(18-10-12)19-7-4-13(20)5-8-19/h2-3,6,9-10,13,20H,4-5,7-8H2,1H3 |
InChI Key |
CPMKMEJQZNUOAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=C(N=C2)N3CCC(CC3)O |
Origin of Product |
United States |
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